N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene and pyrazole rings in separate steps, followed by their connection via an amide linkage. The methylphenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, as well as the amide linkage connecting them. The 4-methylphenyl group would be attached to one of the carbon atoms of the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide linkage. The thiophene ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The pyrazole ring can act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide linkage. For example, the compound is likely to be relatively polar due to the presence of the amide group.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Novel pyrazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and characterized through various methods such as NMR, mass spectra, FT-IR, UV–Visible, and X-ray crystallography. These studies often focus on the molecular structure, confirming the conformation between different rings in the compound and investigating the thermal stability and solvent effects on structural parameters (K. Kumara et al., 2018).
Crystal Structure and Thermal Analysis : The crystal structures of similar compounds have been analyzed to understand the intermolecular interactions, including hydrogen bond interactions and the conformation between different rings. These studies also explore the compound's thermal stability and solvent effects on structural parameters (M. Prabhuswamy et al., 2016).
Antimicrobial and Antifungal Activity
- Antibacterial and Antifungal Properties : Some studies have investigated the antimicrobial and antifungal activities of pyrazole-thiophene-based compounds. These compounds have shown potential antibacterial activity against specific strains, such as B. subtilis, and antifungal activity against A. niger, highlighting their potential as antimicrobial agents (D. Sowmya et al., 2018).
Application in Drug Synthesis
- Synthesis of Drug Intermediates : Research has explored the development of novel synthesis methods, such as the modified Migita reaction for carbon−sulfur bond formation, applied in the synthesis of drug intermediates. These studies contribute to the development of efficient synthesis routes for potential drug candidates (T. Norris et al., 2008).
Non-Linear Optical Properties and Computational Studies
- Computational Analysis and Non-Linear Optical Properties : Some compounds related to the specified chemical have been analyzed for their electronic structure and non-linear optical (NLO) properties using DFT calculations. These studies investigate the molecular geometry, chemical reactivity, and NLO properties, providing insights into the compounds' potential applications in materials science (Iram Kanwal et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-4-6-12(7-5-11)20-16(13-9-22-10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDWVFMGUCUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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